3-イソキサゾールカルボニルクロリド

概要

説明

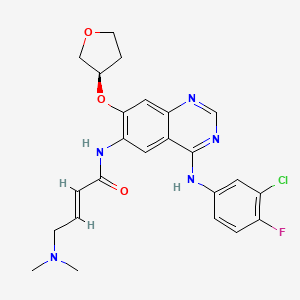

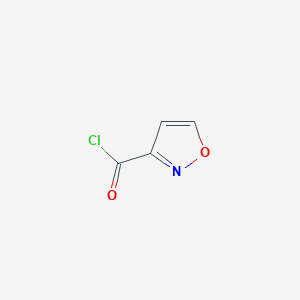

3-Isoxazolecarbonyl chloride is a compound that belongs to the class of isoxazole derivatives . It has a molecular formula of C4H2ClNO2 and a molecular weight of 131.52 g/mol .

Synthesis Analysis

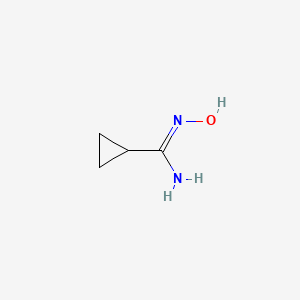

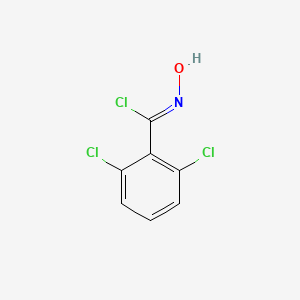

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The 3-Isoxazolecarbonyl chloride molecule contains a total of 10 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment .科学的研究の応用

イソキサゾール合成

3-イソキサゾールカルボニルクロリドは、イソキサゾールの合成に使用されます . イソキサゾールは、多くの市販薬に見られる5員環複素環系です . 医薬品開発において重要であり、環境に優しい新しい合成戦略の開発が常に求められています .

金属フリー合成ルート

この化合物は、金属フリー合成ルートの開発に役割を果たしています . イソキサゾールの合成のためのほとんどの合成方法は、(3 + 2)環状付加反応の触媒としてCu(I)またはRu(II)を使用しています . しかし、これらの金属触媒反応は、高コスト、低存在量、毒性、廃棄物の多量発生、反応混合物からの分離が困難などの欠点があります . そのため、代替の金属フリー合成ルートを開発することが不可欠です .

生物活性

3-イソキサゾールカルボニルクロリドを使用して合成できる官能化イソキサゾール骨格は、さまざまな生物活性を示します . これらには、抗癌活性、潜在的なHDAC阻害剤、抗酸化活性、抗菌活性、抗微生物活性などがあります .

研究用

3-イソキサゾールカルボニルクロリドは、研究目的で使用されています . ライフサイエンス分野に特化したディストリビューターであるAmerigo Scientificは、高品質な3-イソキサゾールカルボニルクロリドを提供しています .

縮合イソキサゾールの合成

3-イソキサゾールカルボニルクロリドは、縮合イソキサゾールの合成に使用できます . このプロセスは、塩酸ヒドロキシルアミン存在下でのニトリルオキシドの1,3-双極子環状縮合反応を含みます .

創薬研究

5員環複素環系ファーマコフォアであるイソキサゾールは、創薬研究において重要な部分として広く使用されています . 3-イソキサゾールカルボニルクロリドは、これらのイソキサゾール系薬剤の合成に使用できます .

Safety and Hazards

The safety data sheet for 3-Isoxazolecarbonyl chloride indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

Isoxazoles, including 3-Isoxazolecarbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthetic strategies and the exploration of their biological activities .

作用機序

Mode of Action

It’s known that isoxazole synthesis often employs cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . This could suggest that 3-Isoxazolecarbonyl chloride might interact with its targets through similar mechanisms.

Result of Action

Given the significance of isoxazole in drug discovery , it can be inferred that 3-Isoxazolecarbonyl chloride may have a wide range of potential effects.

Action Environment

It’s worth noting that the synthesis of isoxazole often involves eco-friendly synthetic strategies , suggesting that environmental factors could potentially influence the action of 3-Isoxazolecarbonyl chloride.

特性

IUPAC Name |

1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METIWKXXPOVGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451577 | |

| Record name | 3-Isoxazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53064-54-3 | |

| Record name | 3-Isoxazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

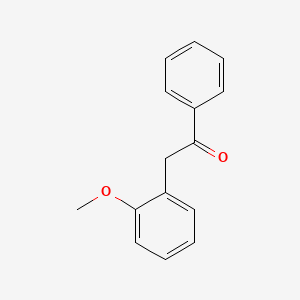

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)